2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide
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Description
The compound “2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide” is a chemical compound that may have potential biological activity . It is related to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as LC-MS, which was performed on an Agilent 1100 HPLC apparatus with diode array and mass-selective detectors .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using techniques such as 1H NMR and 13C NMR .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy .Future Directions
Mechanism of Action
Target of Action
The compound, also known as 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide, is a kinase inhibitor . It targets all members of the HER family , which play a crucial role in cell signaling pathways, influencing cell growth and differentiation .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of the kinases, leading to changes in the cell signaling pathways they are involved in .
Biochemical Pathways
The compound affects the biochemical pathways regulated by the HER family of kinases . These pathways are involved in various cellular processes, including cell growth, differentiation, and survival . By inhibiting the activity of these kinases, the compound can disrupt these processes and potentially lead to the death of cancer cells .
Pharmacokinetics
It is noted that the compound’s degree of lipophilicity allows it to diffuse easily into cells , which could impact its bioavailability and distribution within the body.
Result of Action
The result of the compound’s action is the inhibition of the HER family of kinases . This inhibition disrupts the normal function of these kinases, leading to changes in the cell signaling pathways they regulate . These changes can potentially lead to the death of cancer cells .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-14-10-15(2)22(16(3)11-14)27-21(29)13-34-25-26-18-8-9-33-23(18)24(30)28(25)17-6-7-19(31-4)20(12-17)32-5/h6-7,10-12H,8-9,13H2,1-5H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAHFCKBZFXIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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